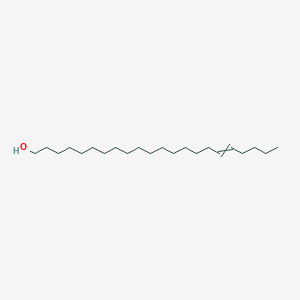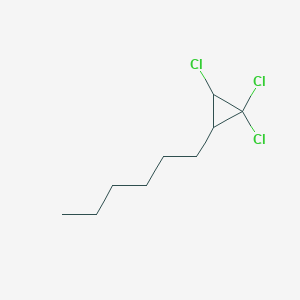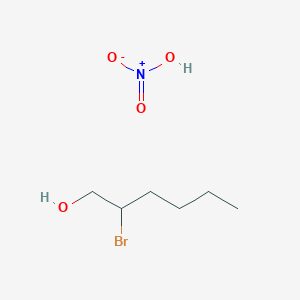
4,5-Dichlorooct-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichlorooct-4-ene is an organic compound characterized by the presence of two chlorine atoms attached to an octene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorooct-4-ene typically involves the chlorination of octene. One common method is the addition of chlorine gas to oct-4-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as iron(III) chloride can also enhance the efficiency of the chlorination process.
化学反応の分析
Types of Reactions: 4,5-Dichlorooct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Dechlorinated alkenes or alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
科学的研究の応用
4,5-Dichlorooct-4-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, including agrochemicals and polymers.
作用機序
The mechanism by which 4,5-Dichlorooct-4-ene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to target molecules, making it a potent compound for various applications.
類似化合物との比較
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and used in marine applications.
4,5-Dichlorooctane: A fully saturated analog with different reactivity and applications.
Uniqueness: 4,5-Dichlorooct-4-ene stands out due to its unsaturated nature, which imparts unique reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical transformations, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
63318-09-2 |
|---|---|
分子式 |
C8H14Cl2 |
分子量 |
181.10 g/mol |
IUPAC名 |
4,5-dichlorooct-4-ene |
InChI |
InChI=1S/C8H14Cl2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 |
InChIキー |
WQMHZIQLWGMOTL-UHFFFAOYSA-N |
正規SMILES |
CCCC(=C(CCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)


![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)

![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)




![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
